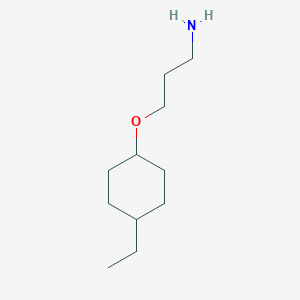
3-((4-Ethylcyclohexyl)oxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Ethylcyclohexyl)oxy)propan-1-amine is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is a clear, colorless liquid known for its unique structure, which makes it valuable in various applications, including pharmaceutical research and specialty chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Ethylcyclohexyl)oxy)propan-1-amine typically involves the reaction of 4-ethylcyclohexanol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-ethylcyclohexanol is replaced by the amine group of 3-chloropropan-1-amine, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Ethylcyclohexyl)oxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
3-((4-Ethylcyclohexyl)oxy)propan-1-amine is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-((4-Ethylcyclohexyl)oxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Ethylhexoxy)propan-1-amine: A primary aliphatic amine with a similar structure but different alkyl group.
3-(4-Methylcyclohexyl)oxy)propan-1-amine: Another compound with a similar backbone but different substituents.
Uniqueness
3-((4-Ethylcyclohexyl)oxy)propan-1-amine is unique due to its specific ethylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or stability is required .
Propiedades
Fórmula molecular |
C11H23NO |
|---|---|
Peso molecular |
185.31 g/mol |
Nombre IUPAC |
3-(4-ethylcyclohexyl)oxypropan-1-amine |
InChI |
InChI=1S/C11H23NO/c1-2-10-4-6-11(7-5-10)13-9-3-8-12/h10-11H,2-9,12H2,1H3 |
Clave InChI |
WGWWHEFAYHGSBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)OCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
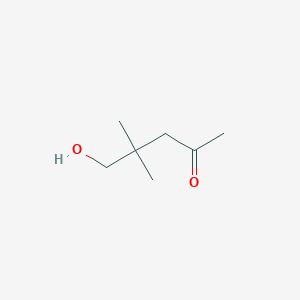
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
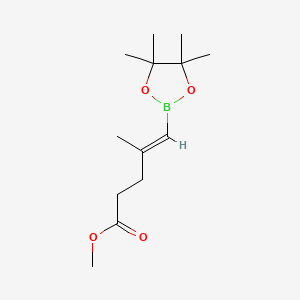
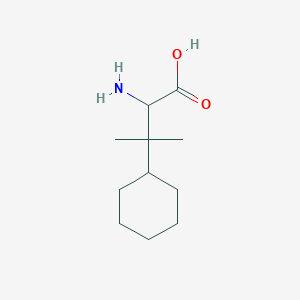
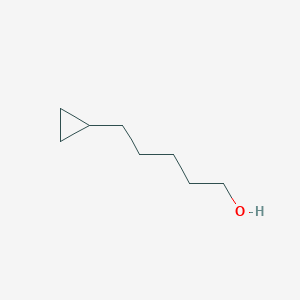

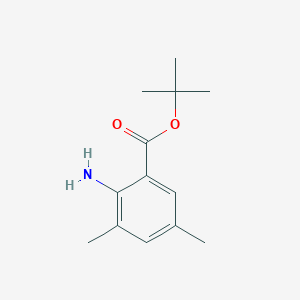

![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
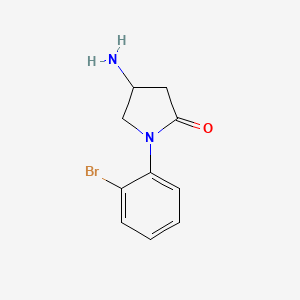
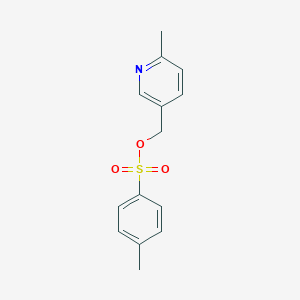

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
